REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([F:17])[c:6]([C:8]2([CH2:15][OH:16])[NH:9][C:10](=[O:14])[CH2:11][O:12][CH2:13]2)[cH:7]1.[C:27](=[O:28])([O-:29])[O-:30].[CH2:18]([N:19]([S:20]([F:21])([F:22])[F:24])[CH2:23][CH3:25])[CH3:26].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[Na+:31].[Na+:32]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([F:17])[c:6]([C:8]2([CH2:15][F:24])[NH:9][C:10](=[O:14])[CH2:11][O:12][CH2:13]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COCC(CO)(c2cc(Br)ccc2F)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)S(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1COCC(CF)(c2cc(Br)ccc2F)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |